![molecular formula C21H22N2O3S B429893 Ethyl 7-oxo-5,7,9,10-tetrahydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentane]-10-carboxylate CAS No. 327168-64-9](/img/structure/B429893.png)
Ethyl 7-oxo-5,7,9,10-tetrahydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentane]-10-carboxylate
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Overview
Description
LSM-19241 is a member of quinazolines.
Scientific Research Applications
Synthesis and Structural Studies
- Ethyl 7-oxo-5,7,9,10-tetrahydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentane]-10-carboxylate and its derivatives have been synthesized through various chemical reactions involving compounds like amino-esters, isothiocyanates, and halides (Markosyan et al., 2000). These studies focus on the methods to create these compounds and their chemical structures.
Biological Activities
- Antidepressant, Anticonvulsant, and Antibacterial Properties : Some derivatives have been evaluated for their potential antidepressant, anticonvulsant, and antibacterial activities (Grigoryan et al., 2018).
- Antitumor and Anti-Monoamine Oxidase Activities : Certain derivatives of this compound have shown promising antitumor and anti-monoamine oxidase activities. This indicates potential therapeutic applications in the treatment of cancer and mood disorders (Markosyan et al., 2020).
Antimicrobial and Anti-Tuberculosis Effects
- Ethyl 5-(4-substituted phenyl)-3-methyl-6,7,8,9-tetrahydro-5H-thiazolo[2,3-b]quinazoline-2-carboxylate, a related compound, has been shown to possess significant antibacterial and anti-tuberculosis effects, suggesting its potential in addressing infectious diseases (Selvam et al., 2014).
properties
CAS RN |
327168-64-9 |
---|---|
Product Name |
Ethyl 7-oxo-5,7,9,10-tetrahydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentane]-10-carboxylate |
Molecular Formula |
C21H22N2O3S |
Molecular Weight |
382.5g/mol |
IUPAC Name |
ethyl 11-oxospiro[15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaene-9,1'-cyclopentane]-14-carboxylate |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-19(25)15-12-23-18(24)16-17(22-20(23)27-15)14-8-4-3-7-13(14)11-21(16)9-5-6-10-21/h3-4,7-8,15H,2,5-6,9-12H2,1H3 |
InChI Key |
FPALGZOTQIOPFX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2S1 |
Canonical SMILES |
CCOC(=O)C1CN2C(=O)C3=C(C4=CC=CC=C4CC35CCCC5)N=C2S1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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